molecular formula C22H30O5 B12671060 12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate CAS No. 6812-88-0

12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate

Cat. No.: B12671060
CAS No.: 6812-88-0
M. Wt: 374.5 g/mol
InChI Key: MNEJUZVNGNCLJU-UHFFFAOYSA-N
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Description

7alpha-Acetoxyroyleanone is a diterpenoid compound with the molecular formula C22H30O5. It is a naturally occurring compound found in various species of the Plectranthus genus. This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Acetoxyroyleanone typically involves the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into 7alpha-Acetoxyroyleanone through a series of steps . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for 7alpha-Acetoxyroyleanone are not extensively documented, the general approach involves large-scale extraction from natural sources, followed by purification using chromatographic techniques

Chemical Reactions Analysis

Types of Reactions: 7alpha-Acetoxyroyleanone undergoes various chemical reactions, including:

    Oxidation: Conversion to other royleanone derivatives.

    Reduction: Formation of reduced diterpenoids.

    Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Benzoyl peroxide is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

Comparison with Similar Compounds

  • Curzerene
  • Incensole
  • Harmaline
  • Cannabidiol

Comparison: 7alpha-Acetoxyroyleanone stands out due to its multi-target inhibitory potential against various pathogens. While compounds like cannabidiol also exhibit significant biological activities, 7alpha-Acetoxyroyleanone’s ability to interact with multiple protein targets simultaneously makes it unique .

Properties

IUPAC Name

(8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11(2)15-18(24)16-13(27-12(3)23)10-14-21(4,5)8-7-9-22(14,6)17(16)20(26)19(15)25/h11,13-14,24H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJUZVNGNCLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-88-0
Record name 12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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